Cyacetacide hydrochloride

Description

Evolution of Cyacetacide as a Research Target in Chemical Biology

The study of Cyacetacide is part of a larger scientific endeavor to understand how chemical structures can be modified to elicit specific biological responses. This field, known as chemical biology, seeks to create and utilize small molecules to probe and manipulate biological systems. The evolution of research in this area has been driven by the quest for new therapeutic agents and a deeper understanding of biological processes at the molecular level. scienceopen.comgatech.edu The development of novel chemical entities and the exploration of their biological potential are central to this field. d-nb.info The synthesis of compounds like Cyacetacide and their subsequent investigation for biological activity are classic examples of this approach.

Early Academic Investigations and Initial Recognized Biological Activities

Initial investigations into Cyacetacide revealed a spectrum of biological activities. It was first noted for its potential as an anti-tuberculosis agent. ncats.io Subsequent research has explored its utility in deriving compounds with potential antitumor properties. ncats.io Studies have also identified Cyacetacide as a bioactive compound present in the culture extracts of certain bacteria, suggesting its role in microbial interactions. montana.eduscispace.com

Historical Perspectives on Cyacetacide in Veterinary Antiparasitic Research

A significant chapter in the history of Cyacetacide is its application in veterinary medicine, specifically as an anthelmintic to control lungworm populations in various livestock. nih.gov It was used in cattle, goats, sheep, swine, and donkeys for the elimination or reduction of lungworms. nih.gov A notable application was its use against Dictyocaulus larvae in the intestinal tract of animals. nih.gov This historical use underscores the compound's importance in addressing significant economic and health challenges in animal husbandry. In the mid-20th century, infections with lungworms like Dictyocaulus viviparus caused substantial losses in young cattle, highlighting the need for effective anthelmintics like Cyacetacide. nih.gov

Interactive Data Table: Properties of Cyacetacide

| Property | Value |

| Molecular Formula | C3H5N3O |

| Molecular Weight | 99.09 g/mol |

| CAS Number | 140-87-4 |

| IUPAC Name | 2-cyanoacetohydrazide |

| Common Synonyms | Cyanazide, Cyazide, Dictycide |

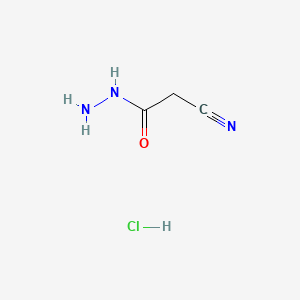

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5897-13-2 |

|---|---|

Molecular Formula |

C3H6ClN3O |

Molecular Weight |

135.55 g/mol |

IUPAC Name |

2-cyanoacetohydrazide;hydrochloride |

InChI |

InChI=1S/C3H5N3O.ClH/c4-2-1-3(7)6-5;/h1,5H2,(H,6,7);1H |

InChI Key |

CEOVDOULQCPTMU-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)C(=O)NN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of Cyacetacide and Its Derivatives

Established Synthetic Pathways for Cyacetacide (Cyanoacetic Acid Hydrazide)

The synthesis of cyacetacide is most commonly achieved through the reaction of cyanoacetate (B8463686) esters with hydrazine (B178648) hydrate (B1144303). This method is widely adopted due to its efficiency and the ready availability of the starting materials.

Synthesis from Cyanoacetate Esters and Hydrazine Hydrate

The primary and most well-established method for synthesizing cyanoacetic acid hydrazide involves the hydrazinolysis of a cyanoacetate ester, such as ethyl cyanoacetate or methyl cyanoacetate. researchgate.netiau.ir The reaction is typically carried out by treating the ester with hydrazine hydrate. researchgate.net The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the hydrazide.

The general reaction can be represented as follows:

NC-CH₂-COOR + N₂H₄·H₂O → NC-CH₂-CONHNH₂ + ROH + H₂O

Where R is typically an ethyl or methyl group.

This reaction is valued for its straightforward nature and generally high yields. The careful addition of hydrazine hydrate to the cyanoacetate ester is a critical step in the procedure. iau.irarkat-usa.org

Optimization of Reaction Conditions and Yields

The efficiency of cyacetacide synthesis can be influenced by several reaction parameters, including solvent, temperature, and reaction time. While the reaction is robust, optimizing these conditions can lead to improved yields and purity of the final product.

Commonly, the reaction is conducted in an alcohol-based solvent, such as ethanol (B145695) or methanol (B129727). researchgate.netiau.irumich.edu The use of ethanol at a controlled temperature of 0°C with stirring has been reported as an effective method. iau.irarkat-usa.org Another approach involves using a methanolic solution that is ice-cooled. mdpi.com Lowering the temperature helps to control the exothermic nature of the reaction and minimize the formation of side products. One specific procedure involves stirring a mixture of ethyl cyanoacetate and hydrazine hydrate in ethanol for one hour at 0°C, which has been reported to yield approximately 89.91% of cyanoacetic acid hydrazide. researchgate.net

Microwave irradiation has also been explored as a method to facilitate the synthesis of hydrazides from acid derivatives and hydrazine hydrate, often in solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com

| Reactants | Solvent | Temperature | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|

| Ethyl Cyanoacetate, Hydrazine Hydrate | Ethanol | 0°C | 1 hour | 89.91% | researchgate.net |

| Ethyl Cyanoacetate, Hydrazine Hydrate | Methanol | Ice-cooled | Not specified | Not specified | mdpi.com |

| Ethyl Cyanoacetate, Hydrazine Hydrate | Ethanol | 0°C | Not specified | Not specified | iau.irarkat-usa.org |

Purification and Isolation Techniques

Following the synthesis, the crude cyacetacide is typically isolated and purified to remove any unreacted starting materials or byproducts. The most common method for purification is recrystallization. ijarsct.co.in

A widely used solvent for the recrystallization of cyanoacetic acid hydrazide is ethanol. researchgate.netresearchgate.net The general procedure involves dissolving the crude product in a minimum amount of hot ethanol to form a saturated solution. As the solution cools, the solubility of cyacetacide decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and subsequently dried. researchgate.netijarsct.co.in In some reported procedures, the formed crystals are filtered and rinsed with cold methanol before being recrystallized from ethanol. researchgate.net

Intrinsic Chemical Reactivity and Functional Group Interactions of Cyanoacetic Acid Hydrazide

The synthetic utility of cyanoacetic acid hydrazide stems from the presence of multiple functional groups within its structure: a cyano group, an active methylene (B1212753) group, a carbonyl group, an amido group, and a hydrazine moiety. This collection of reactive sites allows it to participate in a wide variety of chemical reactions, often leading to the formation of complex heterocyclic systems.

Ambident Nucleophilic Character (N- and C-Nucleophile)

Cyanoacetic acid hydrazide is characterized as an ambident nucleophile, meaning it can react at different nucleophilic centers depending on the reaction conditions and the nature of the electrophile. arkat-usa.orgumich.edu It possesses both nitrogen (N-nucleophile) and carbon (C-nucleophile) centers that can participate in reactions. arkat-usa.orgumich.edu

The nitrogen atoms of the hydrazine moiety are nucleophilic and can attack electrophilic centers. arkat-usa.org Simultaneously, the active methylene group, positioned between the electron-withdrawing cyano and carbonyl groups, can be deprotonated to form a carbanion, which acts as a potent C-nucleophile. arkat-usa.org This dual reactivity is fundamental to its role in the synthesis of a diverse range of heterocyclic compounds. arkat-usa.orgumich.edu

Reactivity of Cyano, Active Methylene, Carbonyl, Amido, and Hydrazine Moieties

The multifunctionality of cyanoacetic acid hydrazide is evident in the distinct reactivity of each of its functional groups. researchgate.net These groups can react independently or in concert to facilitate complex cyclization reactions. arkat-usa.org

Cyano Group: The nitrile group is an electrophilic center and can undergo nucleophilic attack, particularly in intramolecular cyclization reactions. arkat-usa.org For instance, the nitrogen of an amido group or another nucleophilic center within an intermediate can attack the carbon of the cyano group to form a new ring system. arkat-usa.org

Active Methylene Group: The methylene group, flanked by the cyano and carbonyl groups, is highly acidic and readily forms a carbanion in the presence of a base. This carbanion is a strong C-nucleophile and is central to reactions such as the Knoevenagel condensation. wikipedia.org In this reaction, the active methylene group of cyacetacide condenses with aldehydes or ketones, leading to the formation of α,β-unsaturated systems. wikipedia.org

Carbonyl Group: The carbonyl carbon is an electrophilic site and is susceptible to nucleophilic attack. arkat-usa.org Reagents can add to the carbonyl group, which can be the initial step in various cyclization pathways.

Amido and Hydrazine Moieties: The nitrogen atoms of the amido and hydrazine groups are nucleophilic and are key participants in many cyclization reactions. The terminal -NH₂ group of the hydrazine moiety is particularly reactive and often initiates reactions by attacking an electrophilic center. researchgate.net For example, in the synthesis of pyrazole (B372694) derivatives, the hydrazine moiety of cyacetacide reacts with 1,3-dicarbonyl compounds. arkat-usa.org Similarly, both the amido and hydrazine nitrogens can be involved in cyclization reactions to form various five- and six-membered heterocyclic rings. researchgate.net

The interplay between these functional groups allows cyanoacetic acid hydrazide to be a versatile precursor for the synthesis of pyridazines, pyrimidines, and other fused heterocyclic systems. arkat-usa.org

Strategies for Heterocyclic Compound Synthesis Utilizing Cyacetacide as a Precursor

The multifunctional nature of cyacetacide makes it an ideal building block for the synthesis of a broad spectrum of heterocyclic compounds. arkat-usa.orgnih.gov By carefully selecting reaction partners and conditions, chemists can control which of cyacetacide's reactive centers participate in the reaction, leading to the formation of five-membered, six-membered, and complex fused heterocyclic systems. arkat-usa.orgijarsct.co.in

Cyacetacide serves as a readily available starting material for various five-membered heterocycles. arkat-usa.orgnih.gov

Pyrazoles: The synthesis of pyrazole derivatives from cyacetacide is a well-established methodology. A common route involves the reaction of cyacetacide with 1,3-dicarbonyl compounds or their equivalents. For instance, reacting cyanoacetic acid hydrazide with chloroacetyl chloride leads to an intermediate that can be cyclized to form a 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone. This synthon can then be used to create a variety of substituted pyrazoles. mdpi.com Many pyrazole derivatives have garnered significant attention for their potential biological activities, including anticancer properties. mdpi.com

1,3,4-Oxadiazoles: These heterocycles can be synthesized from cyacetacide through oxidative cyclization reactions. A typical approach involves first condensing cyacetacide with an aldehyde to form a hydrazone intermediate. This intermediate is then subjected to oxidative cyclization using various reagents such as chloramine-T, often under microwave irradiation, to yield the 2,5-disubstituted-1,3,4-oxadiazole. ijarsct.co.in Other methods involve the reaction of hydrazide derivatives with reagents like phosphorus oxychloride in the presence of an aromatic carboxylic acid. nih.gov

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) rings can be achieved by reacting cyacetacide or its derivatives with sulfur-containing reagents. ijarsct.co.in For example, reacting N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide with cyanoacetic acid yields N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide, which can be a precursor for a series of novel 1,3,4-thiadiazoles. nih.govresearchgate.net Thiosemicarbazide intermediates, formed from hydrazides, can also be cyclized to form the thiadiazole ring. sbq.org.brorganic-chemistry.org

| Heterocycle | Reactants with Cyacetacide Derivative | Key Reaction Type | Resulting Compound Example |

|---|---|---|---|

| Pyrazole | Chloroacetyl chloride, then cyclization | Cyclization | 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone mdpi.com |

| 1,3,4-Oxadiazole | 2-Thiophenecarbaldehyde, then Chloramine-T | Condensation followed by Oxidative Cyclization | 5-(2'-thienyl)-1,3,4-Oxadiazole derivative ijarsct.co.in |

| 1,3,4-Thiadiazole | Carbon Disulfide | Cyclocondensation | 5-amino-1,3,4-thiadiazole-2-thiol |

Cyacetacide is also instrumental in the construction of six-membered heterocyclic systems through various condensation strategies. arkat-usa.org

Pyridines: Highly functionalized 2-pyridone derivatives (a tautomeric form of 2-hydroxypyridine) can be synthesized via one-pot, multi-component reactions. A common strategy involves the reaction of cyacetacide, an aromatic aldehyde, and an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate) in the presence of a base such as piperidine. rsc.org This cascade reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to form the substituted pyridine (B92270) ring. rsc.org

Pyridazines: The synthesis of pyridazine (B1198779) derivatives can be accomplished by the reaction of cyacetacide with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diketones. thieme-connect.de The reaction involves the condensation of the hydrazide moiety of cyacetacide with the two carbonyl groups, leading to the formation of the pyridazine ring. For example, the reaction between cyacetacide and diketones can yield pyridazin-3(2H)-ones. thieme-connect.de

Pyrimidines: Pyrimidine (B1678525) rings can be formed using cyacetacide as a key building block. One approach involves reacting N-cyanoacetyl-3,5-dimethylpyrazole (derived from cyacetacide) with nucleophiles in a process that can lead to intra-cyclization and the formation of the pyrimidine system. research-nexus.net The synthesis often involves the condensation of a three-carbon fragment with an amidine-like structure, a role that cyacetacide derivatives can fulfill. bu.edu.eg

| Heterocycle | Reactants with Cyacetacide | Key Reaction Type | Resulting Compound Example |

|---|---|---|---|

| Pyridine (Pyridone) | Aromatic aldehyde, Malononitrile, Piperidine | Multi-component cascade reaction | 1,6-diamino-4-aryl-3,5-dicyano-2-pyridone rsc.org |

| Pyridazine | 1,2-Diketones | Cyclocondensation | Substituted Pyridazin-3(2H)-ones thieme-connect.de |

| Pyrimidine | Cinnamonitrile derivatives | Cyclocondensation | Pyrazolo[1,5-a]pyrimidines researchgate.net |

The multiple reactive sites on the cyacetacide molecule make it particularly suitable for synthesizing complex fused and polyfunctional heterocyclic systems. arkat-usa.orgijarsct.co.in These reactions often involve the participation of more than two of cyacetacide's functional groups or sequential reactions with dinucleophiles. arkat-usa.orgresearchgate.net

For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be synthesized by first reacting cyacetacide with phenyl isothiocyanate to form a pyrazolinone derivative. This intermediate can then undergo further reactions and cyclocondensation to build the fused pyrimidine ring. arkat-usa.org Another example is the synthesis of triazolo[4,3-a]quinoline derivatives, which is achieved by reacting 2-anthranilonitrile with cyacetacide. The proposed mechanism involves an initial Thorpe-Ziegler addition of the methylene group of cyacetacide to the cyano group of the anthranilonitrile, followed by cyclizations to form the fused system. arkat-usa.org Furthermore, 1,2,4-triazolo fused pyridopyridazines have been synthesized by condensing an enamine with cyacetacide in dimethyl formamide. mdpi.com These strategies highlight the capacity of cyacetacide to act as a linchpin in creating molecular complexity, leading to a variety of annelated heterocyclic structures. arkat-usa.org

Molecular Mechanisms and Biochemical Activity Profiling of Cyacetacide in Vitro and Non Human Models

Broad-Spectrum Antimicrobial Research on Cyacetacide and its Derivatives

Cyanoacetohydrazide, the core structure of cyacetacide, has served as a versatile precursor for the synthesis of numerous heterocyclic compounds. These derivatives have been the subject of significant research to evaluate their antimicrobial potential.

Assessment of Antibacterial Efficacy and Spectrum

Hydrazide-hydrazone derivatives of cyanoacetic acid have demonstrated a wide spectrum of antibacterial activity. Research has shown these compounds to be effective against both Gram-positive and Gram-negative bacteria.

Studies involving newly synthesized indole derivatives incorporating the cyanoacetohydrazide moiety revealed significant activity. Certain compounds exhibited excellent efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) when compared to standard drugs scirp.org. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for the most promising of these derivatives scirp.org.

Further research into other derivatives has identified compounds with potent activity against bacterial strains such as Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) ekb.eg. The antibacterial activity is often attributed to the specific functional groups and heterocyclic systems, such as thiophene (B33073) and thiazole, synthesized from the cyanoacetohydrazide precursor ekb.eg.

Table 1: Antibacterial Activity of Selected Cyanoacetohydrazide Derivatives

| Derivative Class | Bacterial Strain | Activity / MIC | Source |

|---|---|---|---|

| Indole Hydrazone | Staphylococcus aureus | Excellent | scirp.org |

| Indole Hydrazone | Bacillus subtilis | Excellent | scirp.org |

| Indole Hydrazone | Escherichia coli | Excellent | scirp.org |

| Thiophene/Thiazole | Staphylococcus aureus | Significant | ekb.eg |

| Thiophene/Thiazole | Bacillus subtilis | Significant | ekb.eg |

| Thiophene/Thiazole | Escherichia coli | Significant | ekb.eg |

| Thiophene/Thiazole | Pseudomonas aeruginosa | Significant | ekb.eg |

Evaluations of Antifungal Activities of Cyacetacide Derivatives

The antifungal potential of cyanoacetohydrazide derivatives is a significant area of investigation. Various synthesized compounds have shown promising inhibitory effects against a range of pathogenic fungi.

In one study, a series of new hydrazide derivatives were synthesized and evaluated for their antifungal activity against several human pathogenic Candida strains. Some of the tested compounds showed antifungal activity comparable to the reference drug ketoconazole, with MIC values as low as 0.0156 mg/mL against strains like C. albicans, C. glabrata, and C. tropicalis researchgate.net.

Another study focused on the reaction of cyanoacetic acid hydrazide with 2-acetylfuran to produce coumarin, pyridine (B92270), thiophene, and thiazole derivatives. The resulting compounds were tested for their activity against Candida albicans, among other microbes, demonstrating the versatility of the cyanoacetohydrazide scaffold in generating molecules with antifungal properties mdpi.com. Further research has confirmed the efficacy of hydrazone derivatives against emerging yeasts, including multiple Candida species and Trichosporon asahii, with some compounds showing promising MIC values between 8 and 32 μg/mL researchgate.net. The mechanism of action for some of these derivatives is suggested to involve disruption of the fungal cell membrane researchgate.net.

Additional research has documented the antifungal activity of various derivatives against fungi such as Aspergillus fumigatus, Geotrichum candidum, and Syncephalastrum racemosum journalijar.com.

Table 2: Antifungal Activity of Selected Cyanoacetohydrazide Derivatives

| Derivative Class | Fungal Strain | Activity / MIC | Source |

|---|---|---|---|

| N'-substituted acetohydrazide | Candida albicans | MIC ≥ 0.0156 mg/mL | researchgate.net |

| N'-substituted acetohydrazide | Candida glabrata | MIC ≥ 0.0156 mg/mL | researchgate.net |

| N'-substituted acetohydrazide | Candida tropicalis | MIC ≥ 0.0156 mg/mL | researchgate.net |

| N'-substituted acetohydrazide | Candida krusei | Active | researchgate.net |

| Hydrazone | Candida parapsilosis | MIC: 16-32 µg/mL | researchgate.net |

| Hydrazone | Trichosporon asahii | MIC: 8-16 µg/mL | researchgate.net |

| Thiophene/Pyridine | Aspergillus fumigatus | High Activity | journalijar.com |

| Thiophene/Pyridine | Geotrichum candidum | High Activity | journalijar.com |

| Thiophene/Pyridine | Candida albicans | Potent Activity | journalijar.com |

| Thiophene/Pyridine | Syncephalastrum racemosum | High Activity | journalijar.com |

Specific Activity Against Persistent Bacterial Forms (e.g., Borrelia burgdorferi)

The investigation into the efficacy of chemical compounds against persistent forms of bacteria, such as the stationary phase of Borrelia burgdorferi, the causative agent of Lyme disease, is a critical area of research. These persister cells are often tolerant to conventional antibiotics. Extensive screening of compound libraries, including collections from the National Cancer Institute (NCI), has been performed to identify agents active against these dormant bacteria nih.govscienceopen.com.

While these screening efforts have identified several classes of compounds with significant activity against stationary phase B. burgdorferi, including anthracycline antibiotics like daunomycin, as well as daptomycin, clofazimine, and cefoperazone, there is currently no specific research available from the conducted searches detailing the evaluation or activity of Cyacetacide (cyanoacetohydrazide) or its direct derivatives against Borrelia burgdorferi persisters nih.gov. Therefore, its potential role in combating persistent bacterial forms remains uncharacterized.

Enzyme Inhibition Kinetics and Biochemical Modulation by Cyacetacide Derivatives

Derivatives of Cyacetacide have been synthesized and evaluated for their ability to modulate the activity of various enzymes, demonstrating potential therapeutic applications in metabolic disorders and conditions related to oxidative stress.

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes by controlling postprandial hyperglycemia. A novel series of derivatives linking cyanoacetohydrazide to 1,2,3-triazoles has been shown to be potent inhibitors of α-glucosidase nih.gov.

Nearly all synthesized compounds in the series demonstrated excellent inhibitory potential against α-glucosidase, with IC50 values significantly lower than the standard drug, acarbose (IC50 = 754.1 ± 0.5 μM). For instance, several derivatives exhibited IC50 values ranging from as low as 1.00 ± 0.01 μM to 271.17 ± 0.30 μM nih.gov.

Kinetic binding studies were performed on the most active derivatives to elucidate their mechanism of inhibition. These studies revealed that the most potent compounds in the series behave as uncompetitive inhibitors of the α-glucosidase enzyme, with Ki values calculated to be 0.43 μM and 0.24 μM for the two lead derivatives, respectively nih.gov. This indicates that the inhibitors bind to the enzyme-substrate complex.

Table 1: α-Glucosidase Inhibitory Activity of Cyanoacetohydrazide-Triazole Derivatives

| Compound | IC50 (μM) |

|---|---|

| Derivative 9b | 1.50 ± 0.01 |

| Derivative 9e | 1.00 ± 0.01 |

| Acarbose (Standard) | 754.1 ± 0.5 |

Data sourced from a study on cyanoacetohydrazide linked to 1,2,3-triazoles. nih.gov

The hydrazide structure is a key feature in designing compounds with antioxidant capabilities. Various derivatives of cyanoacetohydrazide have been investigated for their ability to scavenge free radicals, a key process in mitigating oxidative stress implicated in numerous diseases.

A study on β-N-cyanoethyl acyl hydrazides demonstrated significant free radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. Most of the tested compounds showed notable radical scavenging potential, with some having IC50 values near that of the standard antioxidant, propyl gallate (IC50 = 30 µM) asianpubs.org.

In another study, novel pyridine derivatives synthesized from cyanoacetohydrazide were evaluated for their antioxidant capacity. One particular derivative showed significant activity across multiple assays, including DPPH, ABTS, and superoxide anion radical scavenging, indicating a broad-spectrum antioxidant profile researchgate.net.

Table 2: Antioxidant Activity of Cyanoacetohydrazide Derivatives

| Derivative Class | Assay | EC50/IC50 (µM) | Reference Compound |

|---|---|---|---|

| Pyridine Derivative | DPPH | 650 | N/A |

| ABTS | 520 | ||

| Superoxide Anion | 930 | ||

| β-N-Cyanoethyl Acyl Hydrazides | DPPH | ~30 | Propyl Gallate (~30 µM) |

Data compiled from studies on pyridine and β-N-cyanoethyl acyl hydrazide derivatives. asianpubs.orgresearchgate.net

Cytotoxicity and Antitumor Activity of Cyacetacide-Derived Compounds

Cyanoacetohydrazide serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds that have been evaluated for their potential as antitumor agents. The hydrazide-hydrazone moiety is recognized as an important pharmacophore for cytotoxic activity jst.go.jp.

Numerous studies have reported the synthesis of novel derivatives from cyanoacetohydrazide and their subsequent screening against various human cancer cell lines. These derivatives include pyran, dihydropyridine, thiophene, pyrazole (B372694), and pyridazinone structures jst.go.jpmdpi.comnih.gov. Several of these compounds have demonstrated potent cytotoxic effects, in some cases exceeding the efficacy of reference drugs like doxorubicin nih.gov.

For example, certain pyrazole derivatives showed high inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines nih.gov. Similarly, novel pyridine derivatives exhibited significant cytotoxic activity against liver cancer (HepG-2) and breast cancer (MCF-7) cells nih.gov. Another study found that coumarin-based thiophene derivatives displayed potent activity, with one compound showing an IC50 value of 48 nM against gastric cancer (NUGC) cells jst.go.jp. The cytotoxic efficacy often depends on the specific heterocyclic system and the pattern of substitution.

Table 3: Cytotoxic Activity of Selected Cyanoacetohydrazide Derivatives against Human Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | IC50 (µM or µg/mL) |

|---|---|---|---|

| Hydrazide-hydrazone Derivative 11 | HCT-116 | Colon | 2.5 ± 0.81 µM |

| Hydrazide-hydrazone Derivative 5b | HCT-116 | Colon | 3.2 ± 1.1 µM |

| Pyridazinone Derivative 9 | PC-3 | Prostate | 9.1 ± 0.86 µg/mL |

| Pyridazinone Derivative 9 | MCF-7 | Breast | 10.5 ± 1.04 µg/mL |

| Coumarin-Thiophene Derivative 8 | NUGC | Gastric | 0.048 µM (48 nM) |

| Coumarin-Dihydropyridine Derivative 3d | MCF-7 | Breast | 0.018 µM (18 nM) |

| Pyridine Derivative 9a | HepG-2 | Liver | High Activity |

| Pyridine Derivative 9b | MCF-7 | Breast | High Activity |

Data compiled from multiple studies on derivatives synthesized from cyanoacetohydrazide. jst.go.jpmdpi.comnih.govsemanticscholar.org

The mechanisms underlying the cytotoxic effects of Cyacetacide-derived compounds are multifaceted and often related to the specific heterocyclic scaffold synthesized. For broader classes of compounds like coumarins, which can be synthesized from cyanoacetohydrazide precursors, anticancer activity may arise from various actions, including the inhibition of protein kinases, downregulation of oncogenes, and the induction of apoptosis. Evasion of apoptosis is a key characteristic of cancer cells, and targeting this pathway is a primary therapeutic strategy mdpi.com.

Studies on cytotoxic agents with similar structural motifs have shown that they can induce cell death by triggering apoptosis and promoting cell cycle arrest. For instance, some cytotoxic natural products have been found to cause a significant pause in the G2/M phase of the cell cycle, preventing the cell from entering mitosis, which often indicates the presence of DNA damage mdpi.com. The induction of apoptosis can be mediated through the modulation of mitochondrial pathways, involving the upregulation of pro-apoptotic markers like BAX and caspase-3, and the downregulation of anti-apoptotic markers such as BCL-2 mdpi.com. While these mechanisms have been established for related compound classes, detailed mechanistic studies specifically for many of the cytotoxic Cyacetacide derivatives are still required.

A promising and highly specific anticancer strategy involves the targeting of DNA repair pathways that are essential for cancer cell survival. DNA Polymerase Theta (Polθ) is a key enzyme in alternative DNA repair pathways and has become an attractive target for therapies, especially in cancers that are deficient in homologous recombination (HR) google.com.

Several patent filings describe novel thiadiazolyl derivatives as potent inhibitors of Polθ activity google.comwipo.intnih.govgoogle.com. The primary mechanism of these inhibitors is the suppression of the ATP-dependent helicase domain activity of Polθ google.comwipo.int. The helicase domain of Polθ is known to suppress the HR pathway by disrupting the formation of the Rad51 nucleoprotein complex. By inhibiting this domain, these thiadiazolyl derivatives can enhance synthetic lethality in cancer cells that already have defects in other DNA repair mechanisms, such as HR-deficient tumors google.com. This targeted inhibition represents a precision medicine approach to cancer treatment.

Advanced Research Methodologies and Computational Studies in Cyacetacide Research

Analytical Techniques for Comprehensive Characterization and Quantification of Cyacetacide and Derivatives

The precise characterization and quantification of Cyacetacide hydrochloride and its analogues are critical for establishing structure-activity relationships and for quality control purposes. A range of analytical techniques are utilized to achieve the necessary sensitivity and specificity.

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures, such as biological fluids or reaction media. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method for the quantification of a related compound, cyanoacetic acid, involves a C18 column with a mobile phase consisting of a mixture of potassium dihydrogen phosphate (B84403) buffer and methanol (B129727), with detection at 228 nm semanticscholar.org. The method demonstrates good linearity and recovery, essential for accurate concentration measurement semanticscholar.org. For enhanced sensitivity and specificity, especially in complex biological matrices, HPLC can be coupled with mass spectrometry (LC-MS).

Gas Chromatography (GC): While direct GC analysis of this compound can be challenging due to its polarity and thermal instability, derivatization techniques can be employed. For instance, related compounds like cyanoacetic acid can be analyzed by GC after conversion to more volatile derivatives. An alternative approach involves the thermal decomposition of cyanoacetic acid and its salts to acetonitrile, which is then quantified by GC semanticscholar.org. This indirect method can be optimized for the analysis of specific samples semanticscholar.org. A validated GC-Flame Ionization Detection (GC-FID) method for a related chloroacetyl chloride impurity showcases excellent linearity, low limits of detection and quantification, and high accuracy, which are desirable characteristics for any GC-based analytical method japsonline.com.

Below is an interactive data table summarizing typical validation parameters for chromatographic methods used in the analysis of compounds structurally related to this compound.

| Parameter | HPLC Method for Cyanoacetic Acid | GC-FID Method for Chloroacetyl Chloride |

| Linearity (Correlation Coefficient) | 0.9999 semanticscholar.org | 0.9998 japsonline.com |

| Limit of Detection (LOD) | - | 0.19 ppm japsonline.com |

| Limit of Quantification (LOQ) | - | 0.38 ppm japsonline.com |

| Precision (% RSD) | 0.21% semanticscholar.org | 0.53% japsonline.com |

| Accuracy (Recovery) | 99.78% semanticscholar.org | 97.3% to 101.5% japsonline.com |

Spectrophotometry offers a straightforward and accessible method for assessing various biological endpoints, including potential interactions with macromolecules like DNA. The quantification of DNA concentration and purity is a fundamental application of UV-Vis spectrophotometry in molecular biology, typically by measuring absorbance at 260 nm scispace.com. The ratio of absorbance at 260 nm to 280 nm is used to assess the purity of DNA from protein contamination scispace.com. While direct spectrophotometric assays for Cyacetacide-induced DNA damage are not extensively detailed in the available literature, the principles of spectrophotometry can be applied. For instance, assays that measure changes in DNA absorbance or the binding of specific dyes upon DNA damage could be adapted to study the effects of this compound.

Development and Application of In Vitro Screening Assays

In vitro screening assays are crucial for the efficient discovery of new biological activities of this compound and its derivatives, as well as for assessing their potential toxicity.

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. This technology combines automated robotics, sensitive detectors, and data processing software to screen compound libraries for "hits" that modulate the activity of the target youtube.com. HTS is instrumental in the early stages of drug discovery for identifying novel therapeutic agents rsc.org. While specific HTS campaigns for this compound are not publicly detailed, the methodology would involve assaying a library of its derivatives against various targets, such as microbial enzymes or cancer cell lines, to identify compounds with desired biological activities. The process generates vast amounts of data that are analyzed to identify structure-activity relationships youtube.com.

Cell-based assays are fundamental for evaluating the antimicrobial and cytotoxic potential of this compound and its derivatives.

Antimicrobial Testing: The antimicrobial activity can be assessed using various methods, including broth microdilution and disk diffusion assays, to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The selection of antimicrobial agents for testing is often guided by established standards nih.gov.

Cytotoxicity Testing: The cytotoxicity of new compounds is frequently evaluated using cell viability assays, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability nih.gov. Hepatocytes are often used in such assays to assess potential liver toxicity. Studies have shown that novel drug formulations can exhibit lower cytotoxicity compared to the free drug nih.gov.

The following interactive table presents hypothetical results from a cell-based screening of Cyacetacide derivatives.

| Compound | Antimicrobial Activity (MIC µg/mL vs. S. aureus) | Cytotoxicity (IC50 µM vs. Hepatocytes) |

| This compound | 128 | >100 |

| Derivative A | 32 | 75 |

| Derivative B | 8 | 25 |

| Derivative C | >256 | >100 |

The conjugation of small molecule drugs like this compound to polymers can enhance their therapeutic properties. Polymer-drug conjugates (PDCs) can improve water solubility, prolong circulation time, and enable targeted delivery. The in vitro evaluation of these conjugates is a critical step in their development.

The synthesis of PDCs often involves linking the drug to a biocompatible polymer, such as N-(2-hydroxypropyl)methacrylamide (HPMA), through a linker that may be designed to be cleaved under specific physiological conditions vicentresearchlab.com. The resulting conjugates are then characterized and evaluated in various in vitro assays. For instance, the cellular uptake and cytotoxicity of PDCs are assessed in relevant cell lines vicentresearchlab.com. Studies on polymer-cysteamine conjugates have demonstrated their potential to enhance the permeation of drugs across biological membranes nih.gov. The design of PDCs can also incorporate targeting moieties, such as RGD-based peptides, to direct the conjugate to specific cell types, and their targeting activity can be verified in vitro using appropriate cell lines scitechnol.com.

Computational Chemistry Approaches for Understanding Cyacetacide Behavior

Computational chemistry has become an indispensable tool in drug discovery and development, offering methods to predict the behavior of molecules, thereby saving time and resources. iipseries.org For Cyacetacide and its analogues, these computational approaches provide profound insights into their interactions with biological targets, their pharmacokinetic profiles, and their intrinsic chemical properties.

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rasayanjournal.co.in This method is crucial for understanding the basis of ligand-protein interactions and for screening virtual libraries of compounds to identify potential drug candidates.

In research involving novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, molecular docking has been employed to evaluate their binding interactions with various protein targets. nih.gov For instance, the binding affinities of these derivatives were assessed against seven specific proteins, including one from Staphylococcus aureus (PDB ID: 5MM8). nih.gov Such simulations calculate a "docking score," which estimates the binding affinity, typically in kcal/mol. One of the synthesized derivatives demonstrated a particularly favorable binding affinity with a binding energy of -7.7 kcal/mol against the Staphylococcus aureus target protein. nih.gov The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. researchgate.net This information is vital for understanding the mechanism of action and for designing more potent analogues.

| Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Significance |

|---|---|---|---|

| Cyanoacetamide Derivative 5 | Staphylococcus aureus (5MM8) | -7.7 | Indicates strong binding affinity to the target protein's active site. |

| Reference Standard (Tyrphostin AG99) | Staphylococcus aureus (5MM8) | -7.1 | Serves as a benchmark to compare the potency of the novel derivatives. |

In Silico Prediction of ADMET Properties for Novel Analogues

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. This involves understanding its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govfrontiersin.org In silico ADMET prediction tools have become a standard part of the early-stage drug discovery process, allowing for the rapid screening of compounds to filter out those with undesirable pharmacokinetic profiles. sci-hub.senih.gov

For novel cyanoacetamide derivatives, various free online tools such as SwissADME and AdmetSAR are utilized to predict their ADMET characteristics and drug-likeness. nih.gov These platforms use a compound's chemical structure, typically inputted as a SMILES string, to calculate a wide range of properties. nih.govsci-hub.se Key absorption parameters include predictions of intestinal absorption and Caco-2 cell permeability. frontiersin.org Distribution is often assessed by predicting blood-brain barrier penetration and plasma protein binding. Metabolism predictions focus on the compound's potential interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. frontiersin.org Toxicity predictions can flag potential issues like mutagenicity or hepatotoxicity. By analyzing these properties early, researchers can prioritize analogues with more favorable ADMET profiles for synthesis and further testing. iipseries.org

| ADMET Parameter | Predicted Value/Classification | Importance in Drug Design |

|---|---|---|

| Human Intestinal Absorption | High | Predicts the likelihood of the drug being absorbed after oral administration. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Low | Indicates a lower probability of crossing into the brain, reducing potential central nervous system side effects. |

| CYP450 2D6 Inhibitor | No | Suggests a lower risk of drug-drug interactions involving this key metabolic enzyme. |

| AMES Toxicity | Non-toxic | Predicts the compound is unlikely to be mutagenic. |

| Drug-Likeness (e.g., Lipinski's Rule) | Yes | Indicates the compound has physicochemical properties consistent with known oral drugs. nih.gov |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. scienceopen.comnih.gov These calculations provide insights that are not readily accessible through experimental means alone. rsc.org

In the study of cyanoacetamide derivatives, DFT has been used to calculate molecular orbital properties. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. mdpi.com These calculations help researchers understand the intrinsic reactivity of different analogues, which can influence their mechanism of action and metabolic stability.

| Quantum Chemical Parameter | Typical Calculated Value (Arbitrary Units) | Interpretation |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | -6.5 eV | Relates to the electron-donating capacity of the molecule. mdpi.com |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | -1.5 eV | Relates to the electron-accepting capacity of the molecule. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.0 eV | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. mdpi.com |

| Dipole Moment | 3.5 Debye | Measures the polarity of the molecule, which influences solubility and binding interactions. |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govfrontiersin.org This approach is used to assess the stability of the ligand's binding pose and the conformational changes in both the ligand and the protein upon binding. nih.gov

| MD Simulation Parameter | Observation | Conclusion |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Low and stable fluctuation (e.g., 0.2-0.3 nm) after an initial equilibration period. nih.gov | The protein-ligand complex is stable throughout the simulation. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Low fluctuations for amino acid residues in the binding site. | The key residues interacting with the ligand are stable and maintain their interactions. |

| Radius of Gyration (Rg) | Remains relatively constant. | The overall compactness and folding of the protein are maintained upon ligand binding. |

| Hydrogen Bond Analysis | Key hydrogen bonds are maintained for a high percentage of the simulation time. | Confirms the specific interactions predicted by docking are stable and persistent. |

Academic Implications and Future Research Trajectories for Cyacetacide Hydrochloride

Significance of Cyacetacide as a Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The cyanoacetamide framework is a privileged scaffold in medicinal chemistry, serving as a foundational building block for the synthesis of numerous bioactive compounds. google.comperiodikos.com.br Its importance stems from its polyfunctional nature, possessing both electrophilic and nucleophilic sites that allow for diverse chemical transformations. researchgate.net The active methylene (B1212753) group, cyano group, and carbonyl group are strategically positioned to facilitate reactions with bidentate reagents, leading to the efficient construction of a wide variety of heterocyclic systems. researchgate.net

This structural versatility has enabled the cyanoacetamide core to be integrated into molecules targeting a broad spectrum of diseases. Derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. For instance, cyanoacetamide-based compounds have been used to synthesize pyrazole (B372694) derivatives with antitumor activity and flavone-cyanoacetamide hybrids with potential therapeutic applications in Alzheimer's disease. periodikos.com.br The ability to readily generate molecular diversity from this single scaffold makes it an invaluable tool in drug discovery campaigns, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Identification and Exploration of Unexplored Biological Targets and Pathways

While cyanoacetamide derivatives have been explored for various biological activities, the full extent of their molecular targets and pathways remains an active area of investigation. Research has moved beyond broad phenotypic screening to identify specific enzyme and receptor targets.

One identified target is the enzyme urease, where certain cyanoacetamide derivatives have demonstrated significant inhibitory activity, with IC50 values comparable to or better than the standard inhibitor, thiourea (B124793). researchgate.net Another area of exploration is in oncology, where imidazopyridine derivatives featuring a 2-cyanoacrylamide moiety have been developed as potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key signaling element in cell survival pathways. nih.gov

Computational and in vitro studies are continuously identifying new potential targets. For example, molecular docking studies have assessed the binding interactions of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives against a panel of seven different proteins, with one derivative showing a strong binding affinity for a protein from Staphylococcus aureus (PDB: 5MM8), indicating potential for novel antibacterial agents. researchgate.net The future of cyacetacide research lies in leveraging these findings to explore these and other underexplored pathways, such as kinase signaling, metabolic enzymes, and protein-protein interactions, to unlock new therapeutic applications.

| Derivative Class | Investigated Biological Target/Activity | Key Findings |

| Barbituric acid-condensed derivatives | Urease Inhibition | Exhibited good to excellent urease inhibition, with some compounds showing lower IC50 values than the thiourea standard. researchgate.net |

| Imidazopyridine-tethered derivatives | TAK1 Kinase Inhibition | A derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety showed potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.gov |

| α,β-Unsaturated derivatives | Antibacterial (Staphylococcus aureus) | In silico docking showed a favorable binding affinity (-7.7 kcal/mol) to a target protein (PDB: 5MM8), supported by in vitro antibacterial activity. researchgate.net |

| Pyrazole derivatives | Antitumor (MCF-7, NCI-H460, SF-268) | Utilized as synthons to create novel pyrazole compounds that exhibited inhibitory effects against human tumor cell lines. nih.gov |

Rational Design and Synthesis of Next-Generation Cyacetacide Analogues and Derivatives

The chemical reactivity of the cyacetacide scaffold provides a robust platform for the rational design and synthesis of new analogues. researchgate.net Several key synthetic strategies are employed to create libraries of derivatives for biological screening.

The Knoevenagel condensation is a cornerstone reaction in this field, involving the reaction of the active methylene group of cyanoacetamide with various aldehydes or ketones. google.comnih.gov This method is highly efficient for creating α,β-unsaturated cyanoacetamide derivatives, which are themselves important intermediates and bioactive molecules. nih.gov Advances in this method include the use of microwave irradiation and green chemistry principles to achieve high yields in short reaction times, often without the need for toxic solvents. nih.gov

Multicomponent reactions (MCRs) offer another powerful approach. The Gewald three-component reaction, for instance, reacts a cyanoacetamide, a ketone or aldehyde, and elemental sulfur to produce highly substituted 2-aminothiophenes. These thiophene (B33073) derivatives are important bioisosteres of anthranilic acid, a common scaffold in pharmaceuticals.

Furthermore, the hydrazide moiety of cyacetacide is a valuable synthon for constructing five- and six-membered heterocyclic rings like pyrazoles, triazoles, and oxadiazoles. nih.govresearchgate.net These synthetic methodologies allow chemists to systematically modify the periphery of the cyacetacide core, altering steric and electronic properties to optimize interactions with biological targets.

| Synthetic Method | Description | Key Advantages |

| Knoevenagel Condensation | Reaction of the active methylene group with aldehydes/ketones to form C=C bonds. google.comnih.gov | Efficient, high-yielding, straightforward method for creating α,β-unsaturated derivatives. google.com |

| Gewald Three-Component Reaction | A multicomponent reaction involving a cyanoacetamide, a carbonyl compound, and elemental sulfur. | Versatile method for synthesizing 2-aminothiophenes, which are valuable pharmaceutical scaffolds. |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate reaction rates. nih.gov | Aligns with green chemistry principles, reduces reaction times, and can improve yields. nih.gov |

| Cyclocondensation Reactions | Utilization of the cyano and hydrazide/amide groups to form heterocyclic rings. researchgate.netnih.gov | Provides access to a wide variety of heterocyclic systems including pyrazoles, pyridines, and thiazoles. nih.gov |

Translational Research Opportunities in Non-Human Health and Agricultural Applications

The biological activity of cyacetacide and its derivatives extends beyond human medicine, presenting significant opportunities in veterinary and agricultural sectors. Historically, cyacetacide has been used as a veterinary anthelmintic, particularly for the treatment of lungworm infections in cattle, sheep, and goats. Its mechanism involves causing the parasites to loosen their hold within the host, allowing them to be cleared by ciliary action.

In the agricultural domain, cyanoacetamide derivatives are being explored for crop protection. nbinno.com Patents and research studies describe their potential as fungicides, particularly against fungi from the Oomycetes class, where they can be applied to plants or seeds. google.com Research has also demonstrated the insecticidal properties of specific synthetic cyanoacetamide derivatives. In laboratory settings, novel derivatives have shown high toxicity against agricultural pests such as the cotton mealybug (Phenacoccus solenopsis) and the cowpea aphid (Aphis craccivora). ekb.egresearchgate.net Another study tested derivatives against the cotton leafworm (Spodoptera littoralis). ekb.eg These findings highlight the potential for developing new, effective pesticides and herbicides from the cyanoacetamide scaffold to support modern agriculture. nbinno.com

Advancements in Methodological Frameworks for Cyacetacide Research

Modern research into cyacetacide and its analogues is heavily supported by advancements in both computational and experimental methodologies. In silico techniques now play a pivotal role in the rational design and evaluation of new compounds, accelerating the discovery process. nih.gov

Computational methods frequently employed include:

Molecular Docking: To predict the binding modes and affinities of novel derivatives with specific protein targets. researchgate.net

ADMET Prediction: (Absorption, Distribution, Metabolism, Excretion, and Toxicity) simulations to evaluate the pharmacokinetic properties and potential toxicity of new chemical entities before synthesis, reducing late-stage failures. nih.gov

Density Functional Theory (DFT): To calculate molecular orbital properties and understand the electronic characteristics that govern reactivity and biological interactions. nih.gov

Molecular Dynamics (MD) Simulations: To assess the stability of ligand-protein complexes over time, providing deeper insight into the binding interactions. researchgate.netnih.gov

These computational approaches are complemented by sophisticated experimental techniques. The synthesis of novel compounds often incorporates green chemistry principles , such as microwave-assisted and solvent-free reactions, to create more sustainable processes. nih.gov For structural elucidation and characterization, researchers rely on a suite of advanced analytical methods, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry, to confirm the identity and purity of newly synthesized derivatives. periodikos.com.brresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.